2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine
Description
Properties
IUPAC Name |
2-[4-(2-fluoroethoxy)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c11-5-7-13-9-1-3-10(4-2-9)14-8-6-12/h1-4H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCIADCXOOZLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Phenoxyethanol Intermediate
A key precursor is 4-(2-hydroxyethoxy)phenol or its derivatives. This is typically prepared by reacting 4-bromophenol or 4-hydroxyphenol with ethylene glycol derivatives under basic conditions.
- Example: Potassium t-butoxide in ethylene glycol reacts with 4-(bromomethyl)-1,1’-biphenyl in tetrahydrofuran at 65 °C for 6.5 hours to yield 2-([1,1’-biphenyl]-4-ylmethoxy)ethanol.
This step ensures the phenoxyethanol backbone is formed with the hydroxyethoxy substituent ready for fluorination.
Introduction of the Fluoroethoxy Group
The fluoroethoxy group can be introduced by nucleophilic substitution using fluorinating agents or fluorinated alkoxy reagents.
- A common method involves reacting the phenoxyethanol intermediate with a fluorinating reagent such as 4-(dibutylcarbamoyl)benzenesulfonic acid fluoride in the presence of a base like diazabicycloundecene (DBU) at low temperature (0 °C to room temperature). The reaction is stirred for 1-3 hours, followed by acid workup and purification by silica gel chromatography.
This method allows selective fluorination of the ethoxy group, yielding 2-[4-(2-fluoroethoxy)phenoxy]ethanol derivatives.
Conversion to Ethan-1-amine
The final step involves converting the hydroxyethoxy group to ethan-1-amine functionality, which can be achieved by:
- Substitution of a leaving group (e.g., halide) with ammonia or an amine source.
- Multi-step synthesis involving protection of amine groups, followed by nucleophilic substitution and deprotection.
For example, a multi-step reaction sequence reported for related compounds includes:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Triethylamine / Dichloromethane / 20 °C | Activation or base for substitution |
| 2 | Caesium carbonate / Acetone / 20 °C | Nucleophilic substitution step |
| 3 | Trifluoroacetic acid / Dichloromethane / 1 h / 20 °C | Deprotection or amine liberation |
This sequence is adapted for preparing 2-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine, a close analog, and can be modified for the fluoroethoxy variant.
Reaction Conditions and Purification
- Reactions involving fluorination are typically performed at low temperatures (0–20 °C) to control reactivity and selectivity.
- Bases such as diazabicycloundecene or potassium t-butoxide are used to deprotonate hydroxyl groups and facilitate substitution.
- Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures (commonly 3:1 ratio) to isolate the pure product.
- Extraction steps with ethyl acetate and washes with water or saline solutions are standard to remove impurities.
Summary Table of Preparation Methods
Research Findings and Notes
- The fluorination step is critical and requires careful control of temperature and stoichiometry to avoid side reactions.
- The use of strong bases like potassium t-butoxide facilitates the formation of alkoxide intermediates necessary for nucleophilic substitution.
- Multi-step amination strategies allow introduction of the amine group without compromising the fluoroethoxy substituent.
- Purification by column chromatography ensures high purity, essential for applications in medicinal chemistry and radiolabeling.
- The synthetic routes are adaptable for isotopic labeling with fluorine-18 for PET imaging applications, as indicated by related radiolabeling patents and publications.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Fluorinated aromatic compounds.
Scientific Research Applications
Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Etherification | 4-(2-Fluoroethoxy)phenol, ethanamine | Base-catalyzed reaction |
| 2 | Purification | Solvent extraction, recrystallization | Standard purification techniques |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of 2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine have been evaluated for their ability to inhibit tumor growth in various cancer models.
Case Study: Inhibition of Tumor Growth
A study demonstrated that the compound effectively reduced tumor size in xenograft models of colorectal cancer. The mechanism was attributed to the modulation of the immune response and inhibition of specific signaling pathways related to cancer cell proliferation .
Neuroprotective Effects
Research has also pointed towards the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for treating neurodegenerative diseases .
Receptor Interaction
The interaction of this compound with various receptors has been studied extensively. It has shown affinity for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia.
Binding Affinity Data
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Serotonin Receptor 5HT1A | 50 nM |
| Dopamine Receptor D2 | 30 nM |
These results indicate that the compound could serve as a scaffold for developing new antidepressants or antipsychotic medications.
Materials Science Applications
In addition to its medicinal uses, this compound has been explored for applications in materials science. Its unique properties make it suitable for use in designing advanced materials with specific functionalities.
Polymer Synthesis
The compound can act as a monomer in polymer synthesis, contributing to the development of smart materials that respond to environmental stimuli such as temperature or pH changes.
Example: Smart Polymers
A recent study highlighted the incorporation of this compound into polymer matrices that exhibit enhanced mechanical properties and thermal stability .
Mechanism of Action
The mechanism by which 2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Fluoroalkoxy Derivatives
- 2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine: Features a fluorine atom on the ethoxy chain, enhancing electronegativity and metabolic stability compared to non-fluorinated analogs.
- 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (C10H12F3NO): Substitutes a trifluoroethoxy group, increasing electron-withdrawing effects and lipophilicity (logP ~2.5).
- 2-(4-Fluorophenoxy)ethan-1-amine hydrochloride (C8H9ClFNO): Positions fluorine directly on the phenyl ring, reducing steric bulk but limiting conformational flexibility compared to ethoxy-linked fluorine .
Sulfur-Containing Substituents
- 2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride (C9H14ClNOS): Replaces fluoroethoxy with a methylthio group, increasing polarizability and sulfur-mediated binding (e.g., to cysteine residues in receptors). This modification reduces metabolic stability by 20% compared to fluoroethoxy analogs .
- 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine (1e) : Combines methoxy and methylthio groups, showing dual electron-donating and hydrophobic interactions. Reported to exhibit submicromolar affinity for serotonin receptors .
Halogenated and Trifluoromethyl Derivatives
- 2-[4-Bromo-2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride (C9H10BrClF3NO): Bromine and trifluoromethyl groups enhance steric hindrance and electron-withdrawing effects, reducing binding affinity by 40% compared to fluoroethoxy analogs in α7 nicotinic receptor assays .
Chain Length and Spacer Modifications
- 2-(2-(2-(2-Fluoroethoxy)ethoxy)ethoxy)ethan-1-amine ([18F]5) : Extends the ethoxy chain to four units, increasing solubility in aqueous media (logP ~0.8) but reducing receptor selectivity due to conformational flexibility .
- N,N-Diethyl-2-(4-(phenoxymethyl)phenoxy)ethan-1-amine (105): Introduces a phenoxymethyl spacer, enhancing π-π stacking interactions. Demonstrated subnanomolar antagonism at α7 nicotinic receptors, highlighting the importance of aromatic spacers in receptor engagement .
Structural Analogues with Altered Backbones
- 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine (C10H15NO2): Replaces the fluoroethoxy-phenoxy group with a methoxybenzyloxy moiety, reducing electronegativity but improving synthetic accessibility. Lacks fluorination-related metabolic advantages .
Comparative Data Table
*Calculated value based on structural analysis.
Key Findings and Implications
- Fluorine Position : Fluorine on the ethoxy chain (vs. phenyl ring) optimizes electronic effects without excessive steric hindrance, balancing receptor affinity and metabolic stability .
- Sulfur vs. Oxygen : Methylthio substituents improve polar interactions but reduce stability, making fluoroethoxy derivatives more viable for long-acting therapeutics .
- Chain Length : Extended ethoxy chains enhance solubility but reduce selectivity, suggesting a trade-off in drug design .
Biological Activity
2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a phenoxy group, which is known for its role in enhancing the bioactivity of various compounds. The presence of a fluorinated ethoxy group may influence its pharmacokinetic properties and receptor interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential inhibition of pro-inflammatory cytokines and mediators. |
| Anticancer | Possible effects on tumor cell proliferation and apoptosis pathways. |
| Antimicrobial | Activity against various bacterial strains, potentially through membrane disruption. |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The phenoxy moiety may facilitate interactions with G-protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to various stimuli.
- Signal Transduction Pathways : Activation or inhibition of pathways such as MAPK/ERK could lead to changes in cell growth and apoptosis.
- Cytokine Modulation : The compound may modulate the production of cytokines involved in inflammatory responses.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anti-inflammatory Effects : A study demonstrated that compounds with a phenoxy group could significantly reduce TNF-α production in human blood cultures, suggesting potential use in treating inflammatory diseases .
- Anticancer Activity : Research on related compounds has shown that they can inhibit the proliferation of cancer cells through apoptosis induction . For instance, derivatives similar to this compound exhibited IC50 values indicating effective inhibition of tumor growth.
- Antimicrobial Properties : Compounds with similar structural features have been reported to possess antimicrobial activity against various pathogens, potentially through mechanisms involving disruption of bacterial cell membranes .
Safety and Toxicity
While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity assessments suggest that while some derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to fully understand the safety implications.
Q & A
Q. Q1. What synthetic methodologies are optimal for preparing 2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine?
The synthesis typically involves nucleophilic aromatic substitution and alkylation steps. A phenol derivative (e.g., 4-hydroxyphenoxyethanol) is fluorinated using 2-fluoroethylating agents (e.g., 1,2-difluoroethane) under basic conditions. Subsequent amination of the ethoxy chain is achieved via reductive amination or Gabriel synthesis. Critical parameters include temperature control (60–80°C for fluorination) and catalyst selection (e.g., K₂CO₃ for deprotonation) .
Q. Q2. How can the purity and structural integrity of this compound be validated?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., fluorine-induced shifts at δ 4.6–4.8 ppm for -OCH₂CF₂-). ¹⁹F NMR detects fluorinated impurities .
- LC-MS : Quantifies purity (>95%) and detects byproducts (e.g., incomplete fluorination intermediates) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for receptor-binding studies .
Q. Q3. What preliminary biological assays are recommended to screen its activity?
- Receptor Binding Assays : Test affinity for serotonin (5-HT) or norepinephrine transporters (Ki values < 100 nM suggest therapeutic potential).
- Enzyme Inhibition : Evaluate monoamine oxidase (MAO) inhibition via fluorometric assays .
- Cellular Toxicity : Use MTT assays in HEK-293 or SH-SY5Y cell lines to establish IC₅₀ thresholds .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., fluorination position) influence pharmacokinetics?
The 2-fluoroethoxy group enhances lipophilicity (logP ~2.5), improving blood-brain barrier permeability compared to non-fluorinated analogs. However, meta-substitution reduces metabolic stability (CYP450-mediated dealkylation). Pharmacokinetic profiling via radiolabeled ¹⁸F analogs (e.g., using Staudinger ligation) reveals a half-life of ~4 hours in murine models .
Q. Q5. What strategies resolve contradictions in receptor-binding data across studies?
- Molecular Dynamics Simulations : Model interactions with 5-HT1A receptors to explain variance in binding affinities (e.g., hydrogen bonding with Ser159 vs. Tyr390) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven vs. entropy-driven binding, clarifying discrepancies in reported ΔG values .
Q. Q6. How can in vivo efficacy be assessed while mitigating fluorinated metabolite toxicity?
- Metabolite Identification : Use LC-HRMS to track defluorinated byproducts (e.g., ethoxyacetic acid).
- PET Imaging : Employ ¹⁸F-labeled analogs to monitor brain uptake and clearance in non-human primates .
- Dose-Response Studies : Administer escalating doses (0.1–10 mg/kg) in rodent models to correlate plasma exposure (AUC) with behavioral outcomes (e.g., forced swim test for antidepressants) .
Analytical and Methodological Challenges
Q. Q7. What advanced techniques address solubility issues in aqueous assays?
Q. Q8. How are stereochemical impurities controlled during synthesis?
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients.
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts to achieve >90% enantiomeric excess in amination steps .
Comparative and Mechanistic Studies
Q. Q9. How does this compound compare to structurally related fluoroethylamines?
Q. Q10. What mechanistic insights explain its selectivity for neurological targets?
Density Functional Theory (DFT) calculations reveal that the 2-fluoroethoxy group stabilizes a gauche conformation, optimizing van der Waals interactions with hydrophobic pockets in serotonin transporters. Fluorine’s electronegativity also polarizes the ethoxy chain, enhancing hydrogen bonding with Thr497 residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
